molecular formula C11H9F3N6S B1526289 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 246163-31-5

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B1526289
CAS No.: 246163-31-5
M. Wt: 314.29 g/mol
InChI Key: FZVQLIXYZOKOBY-UHFFFAOYSA-N
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Description

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, an amino (-NH₂) group at position 4, and a methyl group at position 5 that is further functionalized with a 2-(trifluoromethyl)-benzimidazole moiety. The benzimidazole ring introduces a bicyclic aromatic system, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

4-amino-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N6S/c12-11(13,14)9-16-6-3-1-2-4-7(6)19(9)5-8-17-18-10(21)20(8)15/h1-4H,5,15H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVQLIXYZOKOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzimidazole Core with Trifluoromethyl Substitution

The benzimidazole moiety bearing a trifluoromethyl group at the 2-position is typically synthesized via condensation reactions of o-phenylenediamine derivatives with trifluoromethyl-substituted aldehydes or acids. Common methods include:

  • Phillips-Ladenburg Reaction: Condensation of o-phenylenediamine with trifluoromethyl-substituted aldehydes under acidic conditions to form the benzimidazole ring.
  • Green Chemistry Approaches: Use of environmentally friendly solvents and catalysts to improve yield and reduce by-products.

The trifluoromethyl group is introduced either by using trifluoromethylated starting materials or via electrophilic trifluoromethylation post ring formation.

Preparation of 4-Amino-4H-1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol ring is synthesized through cyclization reactions involving thiosemicarbazides or hydrazides. Key methods include:

Linking Benzimidazole and 1,2,4-Triazole Moieties via Methylene Bridge

The critical step in preparing 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol involves the formation of a methylene linkage between the benzimidazole nitrogen and the triazole ring. This is typically achieved by:

  • Alkylation of the Triazole Thiol: The 4H-1,2,4-triazole-3-thiol is alkylated at the thiol or amino position using a benzimidazole derivative bearing a suitable leaving group (e.g., halomethyl).
  • Nucleophilic Substitution: The nucleophilic nitrogen or sulfur atom on the triazole attacks the benzimidazole-substituted alkyl halide, forming the methylene bridge.

Representative Synthetic Route Summary

Step Reaction Type Starting Materials Conditions Yield (%) Reference
1 Benzimidazole ring formation o-Phenylenediamine + trifluoromethyl aldehyde Acidic reflux, or green solvents 70-90
2 Preparation of thiosemicarbazide Benzimidazole derivative + phenylacetic acid hydrazide + CS2 Ethanol, KOH, room temp, 12-18 h ~95
3 Cyclization to 1,2,4-triazole-3-thiol Thiosemicarbazide intermediate Alkaline medium, reflux 62-79
4 Alkylation linking benzimidazole and triazole 4H-1,2,4-triazole-3-thiol + benzimidazole-methyl halide Base, methanol or DMF, reflux 70-85

Detailed Research Findings and Notes

  • Yields and Purity: The described synthetic steps typically afford moderate to high yields (62-95%) with high purity confirmed by elemental analysis and spectroscopic methods (IR, NMR).
  • Catalysts and Conditions: Transition metal catalysts are often avoided in favor of metal-free oxidative cyclizations using iodine or potassium carbonate, improving environmental compatibility.
  • Microwave Irradiation: Accelerates cyclization and alkylation steps, reducing reaction times from hours to minutes without compromising yield.
  • Functional Group Compatibility: The methods tolerate various substituents on the benzimidazole and triazole rings, enabling structural diversity for biological activity optimization.
  • Safety and Scalability: Use of mild conditions and readily available reagents supports scalability; however, careful handling of reagents like carbon disulfide and iodine is necessary.

Summary Table of Key Preparation Methods

Preparation Step Methodology Advantages Limitations
Benzimidazole synthesis Condensation with trifluoromethyl aldehydes High yield, well-established Requires acidic conditions
1,2,4-Triazole-3-thiol formation Cyclization of thiosemicarbazides High purity, moderate conditions Moderate yields (62-79%)
Methylene bridge formation Alkylation with benzimidazole-methyl halide Efficient linkage, good yields Requires precise control of conditions
Oxidative cyclization Iodine-mediated metal-free process Environmentally friendly Sensitive to moisture
Microwave-assisted synthesis Cyclization and alkylation under microwave Rapid, high yield Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, often catalyzed by agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl or hydrogen, typically using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the amino or thiol positions, utilizing various electrophiles to form diverse derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Methyl-substituted derivatives.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is extensively utilized in scientific research due to its unique properties:

  • Chemistry: Investigated for its role as a precursor in synthesizing more complex heterocyclic structures.

  • Biology: Studied for its potential as an antimicrobial agent, with tests revealing activity against certain bacterial strains.

  • Medicine: Explored as a lead compound in the development of novel therapeutic agents for conditions such as inflammation and cancer.

  • Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways:

  • Molecular Targets: Enzymes like kinase and phosphatase, receptors involved in signal transduction.

  • Pathways Involved: Inhibition of enzyme activity, altering cellular signaling pathways that control growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 5 Key Features Biological Activity/Application Reference
Target Compound [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl Bicyclic benzimidazole; strong electron-withdrawing -CF₃ group Not explicitly reported in evidence -
4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (Compound 8) 4-(Trifluoromethyl)phenyl Monocyclic aryl group; -CF₃ enhances lipophilicity Intermediate for CP 55-58 derivatives
(E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 3-Bromobenzylideneamino + 4-(trifluoromethyl)phenyl Schiff base formation; bromine adds steric bulk Synthesized via condensation; purity >95%
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl Simple aryl substituent; lacks electron-withdrawing groups Free radical scavenging (DPPH assay)
4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (3a) 4-Methoxyphenyl Electron-donating -OCH₃ group; improves solubility Synthesized via cyclization
4-Amino-5-((2,7-dimethyl-1,8-naphthyridin-4-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (9a) (2,7-Dimethyl-1,8-naphthyridin-4-yloxy)methyl Naphthyridine moiety; potential intercalation properties Not reported
Key Differences and Implications
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound and Compound 8 enhances metabolic stability and binding affinity compared to electron-donating groups (e.g., -OCH₃ in 3a) .
  • Bicyclic vs. Monocyclic Substituents: The benzimidazole moiety in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike monocyclic aryl groups (e.g., AT or 3a) .
  • Schiff Base Derivatives : Compounds like CP 55 introduce imine linkages, which may enhance metal-binding capacity or modulate redox activity .
Physicochemical Properties
  • Solubility : Methoxy-substituted derivatives (e.g., 3a) exhibit improved aqueous solubility compared to -CF₃-containing analogues .
  • Thermal Stability : The benzimidazole core in the target compound may enhance thermal stability, as seen in related benzimidazole-triazole hybrids .

Biological Activity

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 246163-31-5) is a synthetic compound that incorporates both triazole and thiol functionalities. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is C11H9F3N6SC_{11}H_{9}F_{3}N_{6}S with a molecular weight of 314.28 g/mol. The structure features a trifluoromethyl group attached to a benzimidazole moiety linked to a triazole-thiol unit.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions followed by thiol functionalization.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to our compound. Triazoles often inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to compromised cell membrane integrity.

A comparative study indicated that derivatives of 1,2,4-triazoles exhibit varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of different substituents on the triazole ring can enhance or diminish this activity. For instance, compounds with additional morpholine or indolyl groups have shown improved efficacy against certain pathogens .

CompoundStructureActivity Against
Compound AStructure AE. coli, Klebsiella pneumoniae
Compound BStructure BStaphylococcus aureus, Candida albicans
This compoundTarget CompoundAnticipated moderate activity based on structural analogs

Antioxidant Activity

The antioxidant capacity of compounds containing thiol groups has been well documented. Thiols can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that similar triazole-thiol compounds exhibit significant antioxidant activity, which may be attributed to their ability to donate hydrogen atoms or electrons .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with thiol groups consistently demonstrated enhanced antimicrobial properties compared to their non-thiol counterparts.
  • Oxidative Stress Reduction : In vitro assays assessed the ability of triazole-thiol compounds to mitigate oxidative damage in cellular models. Results showed a marked decrease in reactive oxygen species (ROS) levels when treated with these compounds.

Q & A

Basic: What are the established multi-step synthetic routes for this compound?

The synthesis involves sequential functionalization of heterocyclic cores. A validated route begins with:

Formation of the benzimidazole intermediate : React 2-(trifluoromethyl)-1H-benzimidazole with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl bridge.

Triazole-thiol coupling : Condense 4-amino-1,2,4-triazole-3-thiol with the methylated benzimidazole using a nucleophilic substitution reaction. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yield .

Purification : Monitor via TLC, isolate via ice-water precipitation, and recrystallize in aqueous acetic acid .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies thiol (-SH, ~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and benzimidazole aromatic protons (δ 7.2–8.5 ppm in ¹H). Use DMSO-d₆ to stabilize thiol protons .
  • X-ray crystallography : Resolves spatial arrangement of the triazole-benzimidazole linkage, critical for structure validation .

Basic: What biological screening approaches evaluate its pharmacological potential?

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition studies : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric methods .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How to optimize reaction yields in benzimidazole-triazole linkage formation?

  • Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions vs. homogeneous bases .
  • Solvent effects : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity of the thiol group .
  • Temperature control : Maintain 70–80°C to balance reaction rate and decomposition .

Advanced: How to resolve contradictions in NMR spectral data for the triazole-thiol moiety?

  • Deuterium exchange : Use D₂O to confirm labile thiol protons (disappearance of δ 3.5–4.0 ppm signals) .
  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to assign overlapping signals, e.g., distinguishing triazole C-5 from benzimidazole carbons .

Advanced: What computational strategies model its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR). The trifluoromethyl group shows hydrophobic interactions in the active site .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR)?

  • Electron-withdrawing effect : Enhances metabolic stability and membrane permeability vs. non-fluorinated analogs .
  • Comparative studies : Replace CF₃ with CH₃ or Cl to test antimicrobial potency. CF₃ analogs show 2–3x higher activity against C. albicans .

Advanced: How does pH stability affect bioassay outcomes?

  • pH-dependent degradation : At pH < 5, the thiol group protonates, reducing nucleophilic reactivity. Use buffered solutions (pH 7.4) in cell assays to maintain stability .
  • Bioavailability impact : Lower solubility at neutral pH may require formulation with cyclodextrins or liposomes .

Advanced: What challenges arise in regioselective triazole functionalization?

  • Competing N-alkylation : Protect the thiol group with trityl chloride before alkylating the triazole N-1 position .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves selectivity for N-2 substitution .

Advanced: How to analyze byproduct formation during thioether synthesis?

  • TLC/HPLC monitoring : Detect disulfide byproducts (R-S-S-R) using ethyl acetate/hexane (3:7) mobile phase .
  • Mass spectrometry (ESI-MS) : Identify m/z peaks corresponding to dimeric species (M + M – 2H)⁻ .
  • Purification tweaks : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate thioether from disulfides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

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